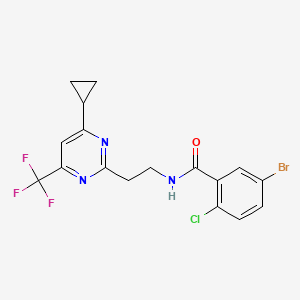

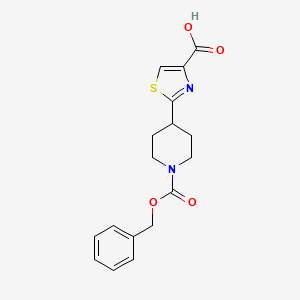

![molecular formula C27H28N6S B2894342 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 691868-66-3](/img/structure/B2894342.png)

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine” is a novel inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4. This significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .

Molecular Structure Analysis

The crystal structure of a similar compound established the linkage of the conjugated –C5 N2–N3 C6– central unit with the two terminal deprotonated pyrrole units .科学的研究の応用

Antibacterial and Antitubercular Agents

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

This compound has been studied for its potential as an antibacterial and antitubercular agent. The structural similarity to pyrrole derivatives, which are known for their antimicrobial properties, suggests that it could be effective against a range of bacterial pathogens.

Methods of Application

Synthesis of the compound involves multiple steps, including the creation of the pyrrole derivative followed by coupling with thiophene and pyrazolopyrimidine units. The compound is then tested against various bacterial strains using standard microbiological assays like MIC (Minimum Inhibitory Concentration).

Results

While specific data on this compound is not available, related compounds have shown effectiveness against drug-resistant strains of bacteria, indicating promising results for this compound as well .

Enoyl ACP Reductase and DHFR Enzyme Inhibitors

Scientific Field

Biochemistry and Molecular Biology

Application Summary

The compound’s potential to inhibit key enzymes such as Enoyl ACP Reductase and DHFR is being explored. These enzymes are critical in the fatty acid synthesis pathway and folate metabolism, respectively, making them targets for antibiotic development.

Methods of Application

In vitro enzyme assays are conducted to evaluate the inhibitory activity. The compound is incubated with the enzymes, and its effect on the enzyme activity is measured using spectrophotometric methods.

Results

Similar compounds have demonstrated appreciable action against these enzymes, suggesting that this compound may also exhibit significant inhibitory properties .

Molecular Docking Studies for Drug Design

Scientific Field

Computational Chemistry and Drug Design

Application Summary

Molecular docking studies are used to predict how the compound interacts with various biological targets. This helps in understanding its potential as a drug candidate for various diseases.

Methods of Application

The compound’s structure is analyzed using computational tools to simulate its binding to target proteins. Parameters like binding affinity and interaction with active sites are evaluated.

Results

The docking properties of related compounds have shown strong interactions with target proteins, indicating that this compound could be a promising lead in drug discovery .

Cancer Research

Scientific Field

Oncology and Chemotherapy

Application Summary

Compounds with similar structures have been investigated for their anticancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation.

Methods of Application

Cell-based assays are used to test the compound’s efficacy in inhibiting cancer cell lines. Techniques like MTT assays and flow cytometry are employed to assess cell viability and apoptosis.

Results

While direct results for this compound are not available, analogs have shown potential in suppressing cell growth and inducing apoptosis in cancer cells .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Chemistry

Application Summary

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are valuable in pharmaceuticals and materials science.

Methods of Application

Chemical reactions such as cyclization and substitution are used to derive new heterocyclic compounds from the base structure. These reactions are carried out under controlled conditions to yield the desired products.

Results

The synthesis process has been successful in creating a range of heterocyclic compounds with diverse properties and potential applications .

Neurological Disorders

Scientific Field

Neuropharmacology

Application Summary

Research into compounds like this one includes their use in treating neurological disorders, potentially by modulating neurotransmitter systems or protecting neural tissue.

Methods of Application

Neuropharmacological studies involve testing the compound in animal models of neurological diseases. Behavioral assays and biochemical analyses are used to assess the compound’s effects.

Results

Related compounds have shown promise in improving symptoms and altering the progression of certain neurological conditions .

This analysis provides an overview of the potential applications of the compound . It’s important to note that the actual results and effectiveness can vary, and further research is needed to fully understand the capabilities and limitations of this compound in each application. The references provided offer a starting point for a deeper exploration into each field.

Antitubercular Activity

Scientific Field

Infectious Diseases

Application Summary

This compound is explored for its potential to combat tuberculosis. The structural features suggest it could inhibit the growth of Mycobacterium tuberculosis.

Methods of Application

The compound is synthesized and tested against Mycobacterium tuberculosis strains using standard antitubercular assays, such as the BACTEC radiometric method or the Alamar Blue assay.

Results

Related compounds have shown potent antitubercular activity, indicating that this compound may also be effective against tuberculosis strains .

Molecular Docking for Enzyme Inhibition

Scientific Field

Bioinformatics

Application Summary

Molecular docking studies are conducted to explore the compound’s potential as an inhibitor for enzymes like Enoyl ACP Reductase and DHFR, which are targets for antibiotic resistance.

Methods of Application

Computational models are used to simulate the docking of the compound with the active sites of the target enzymes, assessing the binding efficiency and interaction patterns.

Results

The compound has shown promising docking properties, suggesting its potential as a dual inhibitor for these critical enzymes .

GATA3 Interaction Inhibition

Scientific Field

Molecular Genetics

Application Summary

The compound is investigated for its ability to inhibit the DNA-binding activity of GATA3, a transcription factor involved in the regulation of gene expression.

Methods of Application

Biochemical assays are used to assess the compound’s effect on the interaction between GATA3 and its cofactors, such as SOX4.

Results

Studies indicate that similar compounds can disrupt the GATA3-SOX4 interaction, which is significant for understanding gene regulation mechanisms .

Monoclonal Antibody Production Enhancement

Scientific Field

Biotechnology

Application Summary

The compound is evaluated for its role in enhancing monoclonal antibody production in recombinant cell lines.

Methods of Application

High-throughput screening of the compound is performed to determine its effect on cell-specific antibody production rates in recombinant Chinese hamster ovary cells.

Results

Initial screenings have identified that compounds with similar structures can significantly increase monoclonal antibody production .

These applications demonstrate the versatility of the compound in various scientific fields, from infectious diseases to biotechnology. The compound’s potential in these areas is supported by preliminary data and computational studies, which provide a foundation for further experimental validation. The results mentioned are based on the activities of structurally similar compounds, as specific data on this compound may not be readily available. Further research is necessary to confirm these applications for the compound .

Redox-Active Ligand in Coordination Chemistry

Scientific Field

Coordination Chemistry

Application Summary

The compound is investigated for its role as a redox-active ligand in coordination complexes, which can be useful in catalysis and electronic materials.

Methods of Application

Synthesis of coordination complexes with this compound as a ligand, followed by electrochemical studies to explore the redox behavior and spectroscopic methods to characterize the complexes.

Results

Research on similar pyrrole-based ligands has shown that they can exhibit multiple redox states, which are sensitive to the nature of the co-ligands and the metal centers involved .

Enhancing Monoclonal Antibody Production

Scientific Field

Biopharmaceutical Manufacturing

Application Summary

The compound is studied for its ability to improve monoclonal antibody production in mammalian cell cultures, which is crucial for medical therapies.

Methods of Application

Screening of the compound in Chinese hamster ovary cell cultures to assess its impact on cell growth, antibody production rates, and glycosylation patterns.

Results

Studies have found that related compounds can suppress cell growth while increasing the specific production rate of monoclonal antibodies and affecting glycosylation, which is a key quality attribute of therapeutic antibodies .

Synthesis of Boronic Derivatives

Scientific Field

Synthetic Organic Chemistry

Application Summary

The compound’s pyrrole moiety is utilized for the synthesis of boronic derivatives, which are important intermediates in organic synthesis and drug discovery.

Methods of Application

The synthesis involves the functionalization of the pyrrole unit and subsequent reactions to introduce the boronic group, often using palladium-catalyzed borylation.

Results

Protocols have been developed for the multigram synthesis of boronic derivatives starting from pyrrole compounds, demonstrating the feasibility of such transformations .

Safety And Hazards

将来の方向性

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production. Therefore, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

特性

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6S/c1-19-4-5-20(2)32(19)25-11-17-34-27(25)23-18-26-28-12-10-24(33(26)29-23)21-6-8-22(9-7-21)31-15-13-30(3)14-16-31/h4-12,17-18H,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYAAYULTLXEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)N6CCN(CC6)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

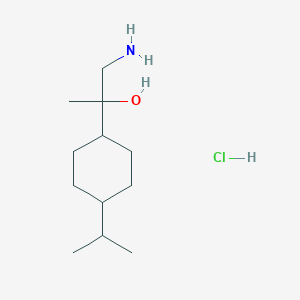

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)

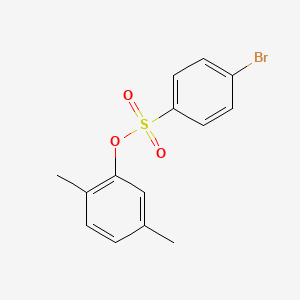

![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)

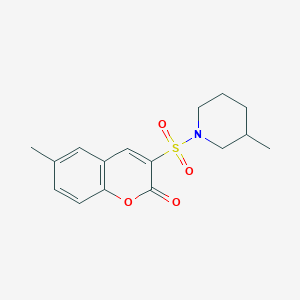

![3-chloro-5-(trifluoromethyl)-N'-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2894272.png)

![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)

![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)